![molecular formula C21H21FN4O5S2 B2863685 Ethyl 4-((4-((6-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477557-49-6](/img/structure/B2863685.png)
Ethyl 4-((4-((6-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, through several synthetic steps, have been incorporated into molecules with varied biological activities. These compounds were tested for antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial effectiveness, with particular compounds exhibiting notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) reveals the molecular conformation and dihedral angles between the piperazine ring and the benzene ring. This structural information aids in the chemical understanding of related compounds (Faizi, Ahmad, & Golenya, 2016).
Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase, showcasing the compound's promise as antituberculosis agents. One compound, in particular, demonstrated significant inhibitory activity and low cytotoxicity, making it a candidate for further antituberculosis drug development (Jeankumar et al., 2013).
Antibacterial Activities of Piperazine Derivatives
Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives demonstrated antibacterial effectiveness against various strains, highlighting the therapeutic potential of such compounds in treating bacterial infections (Qi, 2014).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets include enzymes involved in inflammation, such as cyclo-oxygenase (COX-1 and COX-2) , and various cellular receptors implicated in cancer .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms . For instance, they can inhibit the activity of enzymes like COX-1 and COX-2, thereby reducing inflammation . They may also interact with cellular receptors to induce cytotoxic effects in cancer cells .
Biochemical Pathways
Thiazole derivatives are known to affect several pathways . For example, they can inhibit the cyclo-oxygenase pathway, leading to reduced production of prostaglandins and thus, reduced inflammation . They may also affect pathways involved in cell proliferation and survival, contributing to their antitumor effects .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities . These include anti-inflammatory effects, likely due to inhibition of COX enzymes , and cytotoxic effects on cancer cells . The exact effects of this compound would depend on its specific targets and mode of action.
Action Environment
These compounds have been found to interact with a variety of biological targets and to exhibit a range of biological activities, including anti-inflammatory and antitumor effects
properties
IUPAC Name |
ethyl 4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O5S2/c1-2-31-21(28)25-9-11-26(12-10-25)33(29,30)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(22)13-18(17)32-20/h3-8,13H,2,9-12H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKQRYLHRMBQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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